N(4)-Methoxycytosine
Description
Structure
3D Structure
Properties
CAS No. |
20555-89-9 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
6-(methoxyamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c1-10-8-4-2-3-6-5(9)7-4/h2-3H,1H3,(H2,6,7,8,9) |
InChI Key |
YCTVGBGOFTUCNT-UHFFFAOYSA-N |
SMILES |
CONC1=CC=NC(=O)N1 |
Canonical SMILES |
CONC1=CC=NC(=O)N1 |
Other CAS No. |
20555-89-9 |
Synonyms |
N(4)-methoxycytosine |
Origin of Product |
United States |
Synthesis and Chemical Modification Strategies
Chemical Synthesis Pathways for N(4)-Methoxycytosine
The chemical synthesis of this compound often involves the modification of existing cytosine structures or related pyrimidine (B1678525) derivatives. A common approach leverages the reactivity of the exocyclic amino group of cytosine. Simple alkoxyamines, such as methoxyamine, are known to react with the amino groups of cytosine, leading to the formation of 4-methoxycytosine. This reaction typically involves the replacement of the exocyclic amino group with the alkoxyamine moiety.
The synthesis of this compound (N4MC) has been reported through established laboratory procedures, often involving purification steps like chromatographic separation. The identity and purity of the synthesized compound are typically confirmed using analytical techniques such as mass spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H and 13C NMR). While the specific detailed reaction mechanism for this compound itself may vary, the principle often involves the nucleophilic attack of methoxyamine on a cytosine precursor. For instance, the preparation of N4-alkoxycytidines, which are nucleoside derivatives, is based on reacting cytidine (B196190) with an amine hydrochloride salt (like methoxyamine hydrochloride) in water, typically at elevated temperatures such as 70 °C.
An interactive table illustrating a generalized synthesis approach for this compound is provided below.
| Step | Reactants | Conditions | Product Type | Key Transformation |
| 1 | Cytosine derivative, Methoxyamine | Aqueous solution, Elevated temperature (e.g., 70°C) | This compound (or derivative) | Nucleophilic substitution at N4 position |
| 2 | Crude Product | Chromatographic Separation | Purified this compound | Isolation and purification |
| 3 | Purified Product | Mass Spectrometry, NMR Spectroscopy | Characterized this compound | Structural confirmation |
Preparation of 2′-Deoxy-N(4)-methoxycytidine (mo4C) and its Nucleoside Analogues
The preparation of 2′-deoxy-N(4)-methoxycytidine (mo4C), the deoxyribonucleoside analogue of this compound, is crucial for studying its effects within DNA. One direct synthetic route involves treating 4-triazolothymidine with methoxyamine hydrochloride in anhydrous pyridine (B92270) to yield 3',5'-diacetyl-N4-methoxydeoxycytidine. The free nucleoside (mo4C) is then obtained through deprotection, for example, by treatment with NH3/MeOH.
Another method for preparing N4-methoxydeoxycytidine 5′-triphosphate (mo4dCTP), which is the triphosphate form of mo4C, involves the reaction of deoxycytidine triphosphate (dCTP) with methoxyamine, followed by purification using high-performance liquid chromatography (HPLC). While this describes the triphosphate, the nucleoside mo4C is an essential intermediate or precursor in such pathways. Generally, mo4C can be derived from 2'-deoxycytidine. The synthesis of N4-alkoxycytidines from cytidine and amine hydrochloride salts in water at 70 °C provides a general principle that can be adapted for deoxycytidine to yield mo4C.
Oligonucleotide Incorporation Methodologies
The incorporation of this compound, specifically as its deoxyribonucleoside analogue 2′-deoxy-N(4)-methoxycytidine (mo4C), into oligonucleotides is predominantly achieved through automated solid-phase synthesis using phosphoramidite (B1245037) chemistry. This methodology is the standard for manufacturing DNA oligonucleotides.
The process typically involves several key steps:
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the solid-support-linked nucleoside is removed with an acid treatment, exposing a reactive 5'-hydroxyl group.
Coupling: The phosphoramidite building block of mo4C, or its derivatives, is then coupled to the deprotected 5'-hydroxyl group. For modified phosphoramidites, extended coupling times (e.g., from 40 seconds to 20 minutes) may be necessary to ensure efficient incorporation.
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of undesired sequences.
These cycles are repeated until the desired oligonucleotide sequence is assembled. After synthesis, the oligonucleotide is cleaved from the solid support and deprotected to remove nucleobase and phosphorus protecting groups. Modified nucleosides like this compound can be incorporated into oligonucleotides to facilitate studies on base pairing specificity, stability, and genetic coding. Similar phosphoramidite chemistry protocols are also used for incorporating other N4-modified cytidines, such as N4-methylcytidine, into RNA oligonucleotides.
Design and Synthesis of this compound Derivatives for Research Purposes
The design and synthesis of this compound derivatives are primarily driven by their unique tautomeric properties and their implications in mutagenesis and nucleic acid interactions. This compound (mo4C) is known to exhibit tautomerism between amino and imino forms, which allows it to mimic other natural bases, leading to altered base-pairing specificities.
Key research applications and derivative design considerations include:
Mutagenesis Studies: mo4C can mimic thymine (B56734) to interact with adenine (B156593), and it can also form wobble pairs with guanine (B1146940). This mimicry is a significant origin of purine (B94841) transition mutagenesis, where cytosine residues in a template strand, upon methoxylation, can accept adenine or guanine during DNA replication. The synthesis of mo4dCTP (N4-methoxydeoxycytidine 5'-triphosphate) allows researchers to study its incorporation specificity by DNA polymerases, revealing its ability to be utilized in place of dTTP or dCTP during DNA synthesis, albeit with varying efficiencies depending on the template sequence.
Base Pairing and Structural Studies: Derivatives are synthesized to investigate the structural basis of these altered base-pairing properties. X-ray crystallographic studies of DNA dodecamers containing mo4C have shown that mo4C can form stable base pairs with both adenine and guanine in different manners due to its tautomerism. The methoxy (B1213986) group's conformation (anti to N3) and its influence on DNA conformation are also studied using these derivatives.
Enzyme Interaction Studies: N4-modified cytidines, including methoxy derivatives, are synthesized to explore how the bulkiness and nature of the N4 modifications affect the efficiency of nucleoside phosphorylation by kinases. This involves creating various N4-modified cytidines and their corresponding monophosphates to understand their interaction with enzymes.
Probes for Nucleic Acid Function: Modified nucleosides like this compound are incorporated into oligonucleotides to serve as probes for studying base pairing specificity, stability, and genetic coding. The physicochemical properties of these analogues enable biochemical tests to elucidate specific aspects of cytidine function within RNA and DNA. Derivatives such as 5-methyl-N4-methoxycytosine have been synthesized to study their structure and association properties using techniques like infrared spectroscopy.
An interactive table summarizing the research applications of this compound derivatives is presented below.
| Research Area | Purpose of Derivative Design | Key Findings/Applications |
| Mutagenesis | To understand mechanisms of nucleotide transition mutations | Mimics thymine (pairs with A), forms wobble pairs with G, causes purine transition mutagenesis |
| Structural Biology | To elucidate altered base-pairing geometries and conformations | Forms Watson-Crick-like pairs with A and G, exhibits amino-imino tautomerism, methoxy group in anti conformation |
| Enzymology | To study impact on enzyme recognition and catalysis | Affects phosphorylation efficiency by nucleoside kinases |
| Nucleic Acid Probes | To investigate base pairing specificity, stability, and genetic coding | Used to probe fundamental aspects of cytidine function in RNA/DNA |
Tautomerism and Conformational Dynamics of N 4 Methoxycytosine
Amino-Imino Tautomeric Equilibrium
N(4)-Methoxycytosine exhibits an amino-imino tautomeric equilibrium, a dynamic interconversion between its amino and imino forms. This equilibrium is central to its mutagenic potential and its ability to mispair during nucleic acid replication.
Experimental Characterization of Tautomeric Forms
Experimental studies, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, have provided substantial insights into the tautomeric forms of this compound nih.gov. When this compound is paired with adenine (B156593) (A) in a duplex, it is predominantly observed in its imino configuration, forming a Watson-Crick geometry nih.gov.
However, the situation becomes more complex when this compound is paired with guanine (B1146940) (G). In this context, this compound can exist in two structurally distinct configurations that are in slow exchange: the amino form, which pairs with G in a Watson-Crick geometry, and the imino form, which pairs with G in a wobble geometry nih.gov. The prevalence of these forms is temperature-dependent; the amino form predominates at lower temperatures, while the imino form becomes more prevalent above 40°C when base-paired with guanine nih.gov.
Beyond solution-state NMR, matrix-isolation Fourier Transform Infrared (FT-IR) spectroscopy has been employed to characterize this compound in an isolated, low-temperature environment. In an argon matrix, this compound exists exclusively in the oxo-imino form, with two identifiable isomers of this tautomer.
The observed tautomeric preferences in different base-pairing contexts are summarized in the table below:
| Counterpart Base | This compound Tautomeric Form | Base-Pairing Geometry | Temperature Dependence (with G) | Experimental Method | Reference |
| Adenine (A) | Imino (predominant) | Watson-Crick | N/A | NMR | nih.gov |
| Guanine (G) | Amino (low temp), Imino (high temp) | Watson-Crick (amino), Wobble (imino) | Amino predominant at low temp, Imino above 40°C | NMR | nih.gov |
| Isolated (Ar matrix) | Oxo-imino (exclusive) | N/A | N/A | Matrix-isolation FT-IR |
Solvent Effects on Tautomeric Preferences
The tautomeric equilibrium of this compound, similar to related N4-hydroxy and N6-methoxy adenosine (B11128) derivatives, is significantly influenced by the solvent medium. The proportion of different tautomeric species can vary dramatically depending on the polarity of the solvent. For instance, for N6-methoxyadenosine, the imino species can range from 10% in CCl4 to 90% in aqueous medium, indicating a strong solvent dependence that is also implied for this compound due to structural similarities and contextual discussion in the literature. Specific local interactions between the solvent and the nucleobase are critical in determining the relative stabilities of tautomeric forms in polar solutions.
Rotamerism of the N4-Methoxy Group (Syn-Anti Conformations)
The N4-methoxy group in this compound exhibits rotamerism, involving rotation around the N-OCH3 bond, leading to syn and anti conformations relative to the pyrimidine (B1678525) ring's N3 atom nih.gov. This conformational flexibility plays a role in its base-pairing behavior.
In the single-stranded form of this compound, there is a strong preference for the syn conformation of the OCH3 group, which can inhibit subsequent base pair formation nih.gov. Conversely, when this compound is incorporated into a double-stranded nucleic acid and paired with adenine, the methoxy (B1213986) group typically adopts an anti orientation with respect to N3 of this compound nih.gov.
Further studies reveal the complexity of these rotameric states in different base-pairing scenarios. For example, in a Z-type duplex where this compound is paired with guanine, it can form a wobble base pair with the imino form of this compound, and the methoxy group is observed in the syn conformation relative to N3. However, NMR investigations indicate that when this compound pairs with guanine, both syn and anti geometrical isomers can be populated within the wobble arrangement. In contrast, when this compound forms a Watson-Crick base pair with adenine, it predominantly adopts its anti-imino form.
Matrix-isolation FT-IR studies have quantified the isomerization constant (KI) for the anti/syn forms of the oxo-imino tautomer, yielding an approximate value of 2.3 × 10^-2. This suggests that the anti conformation is significantly more stable in an isolated, low-temperature matrix environment.
Intramolecular Hydrogen Bonding Influencing Tautomeric Stability
Intramolecular hydrogen bonding plays a crucial role in stabilizing the various tautomeric and rotameric forms of this compound and related nucleobases. For instance, in N4-hydroxycytosine, a structurally similar compound, an intramolecular hydrogen bond between the N4-hydroxyl group and N3 (N4–OH···N3) has been shown to stabilize the imino form, particularly when the hydroxyl group is in a syn orientation to N3. This stabilization mechanism is likely analogous for the methoxy group in this compound.
The interplay between intramolecular hydrogen bonding, solvent effects, and the rotational preferences of the N4-methoxy group collectively dictates the dynamic behavior and base-pairing ambiguity observed for this compound.
Structural Biology of N 4 Methoxycytosine in Nucleic Acid Duplexes
Base Pairing Properties and Ambivalence
The modification of cytosine at the N(4) position with a methoxy (B1213986) group introduces significant flexibility in its hydrogen bonding potential, allowing it to pair with both adenine (B156593) and guanine (B1146940). This ambivalent behavior is central to its mutagenic properties and is a subject of extensive structural investigation.
Watson-Crick Type Pairing with Adenine (A)
When paired with adenine, N(4)-methoxycytosine predominantly adopts an imino tautomeric form to create a stable Watson-Crick-type base pair. rcsb.orgnih.govoup.com This pairing geometry is structurally similar to a canonical A-T base pair. X-ray crystallographic studies of DNA dodecamers containing mo⁴C opposite adenine have confirmed the formation of these Watson-Crick-type pairs. rcsb.orgnih.govoup.com In this conformation, the methoxy group is positioned in the anti conformation relative to the N3 of the cytosine ring. rcsb.orgnih.gov The formation of this stable pair requires the mo⁴C to be in its imino state, which allows for the necessary hydrogen bond formation with adenine. rcsb.orgnih.govoup.com Solution NMR studies have also observed only the imino form of this compound when paired with adenine, supporting a Watson-Crick geometry. nih.gov
Wobble and Watson-Crick Type Pairing with Guanine (G)
The interaction between this compound and guanine is more complex, involving an equilibrium between different pairing geometries. nih.govnih.govrsc.org Structural studies have revealed that mo⁴C can form both a canonical Watson-Crick type pair and a wobble pair with guanine. oup.comnih.gov
In the Watson-Crick geometry, the mo⁴C is in its amino form, allowing for the formation of three hydrogen bonds with guanine, similar to a standard G-C pair. nih.gov Conversely, in the wobble pair configuration, the mo⁴C adopts the imino tautomeric form. nih.govtandfonline.com This imino form of mo⁴C mimics thymine (B56734), leading to a G-T-like wobble pair. tandfonline.com
NMR studies have demonstrated that these two forms, the Watson-Crick (amino) and wobble (imino), are in slow exchange. nih.govrsc.org The equilibrium between these states is temperature-dependent, with the amino form being more prevalent at lower temperatures and the imino form dominating at temperatures above 40°C. nih.gov In the crystalline state of a Z-DNA duplex, the mo⁴C:G pair was observed as a wobble base pair, with mo⁴C in the imino form and the methoxy group in the syn configuration relative to N3. acs.org
Hydrogen Bonding Networks in Modified Base Pairs
The hydrogen bonding patterns are dictated by the tautomeric state of the this compound and its pairing partner.
mo⁴C(imino)-A (Watson-Crick type): In this pairing, two hydrogen bonds are formed. The imino proton of mo⁴C donates to the N1 of adenine, and the N3 of mo⁴C accepts a hydrogen from the N6 amino group of adenine. The methoxy group is oriented anti to the N3 of the mo⁴C ring. rcsb.orgnih.gov
mo⁴C(amino)-G (Watson-Crick): This pair features three hydrogen bonds, analogous to a canonical G-C pair. The N4-amino group of mo⁴C donates two hydrogens, and the N3 acts as an acceptor. nih.gov
mo⁴C(imino)-G (Wobble): This configuration involves two hydrogen bonds. The imino proton of mo⁴C donates to the O6 of guanine, and the N1 of guanine donates a hydrogen to the N3 of mo⁴C. nih.govtandfonline.com
The ability of this compound to utilize different tautomeric states and form distinct hydrogen bonding networks with both adenine and guanine underscores its mutagenic potential, as it can lead to transition mutations during DNA replication. nih.govsemanticscholar.org
Impact on DNA/RNA Duplex Conformation and Stability
Alterations in Helix Geometry (e.g., B-form, Z-DNA)
However, this compound can also be accommodated in other DNA conformations. For instance, the mo⁴C:G base pair has been observed within a left-handed Z-DNA helix. tandfonline.comacs.org In this context, the mo⁴C was found in the imino form, creating a wobble pair with guanine. tandfonline.com This demonstrates the conformational adaptability of the modified base to fit into different helical environments.
Conformational Changes in Sugar Puckering
The conformation of the deoxyribose sugar, known as sugar pucker, is a key determinant of nucleic acid structure. In B-DNA, the sugars typically adopt a C2'-endo conformation. The introduction of this compound does not appear to cause major, global changes to this preference. Studies on B-form duplexes containing mo⁴C indicate that the sugar pucker for most non-terminal residues remains predominantly in the C2'-endo conformation. bibliotekanauki.pl
Influence on Duplex Thermal Stability
The incorporation of this compound (mo⁴C) into DNA duplexes has a notable impact on their thermal stability, which is a critical factor in molecular biology applications such as probe hybridization. Studies have shown that duplexes containing mo⁴C paired with either adenine (A) or guanine (G) exhibit comparable stabilities to each other and to duplexes with standard Watson-Crick base pairs. nih.gov This is in stark contrast to the significant destabilization typically caused by mismatch pairs. nih.gov
The thermodynamic parameters for duplexes containing mo⁴C∙A and mo⁴C∙G pairs have been determined and are quite similar, indicating that mo⁴C can act as a degenerate base, pairing effectively with both purines. nih.gov This characteristic is particularly relevant for applications involving degenerate probes. worktribe.com
Table 1: Melting Temperatures (Tₘ) of Heptadecamer Duplexes Containing this compound (M) Data sourced from studies on synthetic oligonucleotides designed to assess the impact of base modifications on duplex stability.
| Sequence 5'-GCT GAC GGC MGG AAT TCC-3' paired with: | Number of M residues | Tₘ (°C) |
|---|---|---|
| 3'-CGA CTG CCG TCC TTA AGG-5' | 1 | 54 |
| 3'-CGA CTG CCG ACC TTA AGG-5' | 1 | 53 |
| 3'-CGA CTG CCM ACC TTA AGG-5' | 2 | 48 |
| 3'-CGA CTG CCM GCC TTA AGG-5' | 2 | 47 |
| 3'-CMA CTG CCM ACC TTA AGG-5' | 3 | 44 |
| 3'-CMA CTG CCM GCC TTA AGG-5' | 3 | 44 |
Structural Elucidation via X-ray Crystallography
X-ray crystallography has provided high-resolution insights into the atomic structure of this compound (mo⁴C) within DNA duplexes, revealing its unique base-pairing capabilities. rcsb.orgpdbj.orgnih.gov Crystal structures of DNA dodecamers containing mo⁴C have demonstrated that this modified base can form stable pairs with both guanine (G) and adenine (A). rcsb.orgnih.gov
When paired with guanine, mo⁴C can adopt two different conformations: a canonical Watson-Crick type geometry and a wobble base pair. pdbj.orgnih.gov This dual pairing capacity is attributed to the tautomerization of the methoxylated cytosine between its amino and imino forms. pdbj.orgnih.gov In one crystal structure, a dodecamer duplex d(CGCGAATTmo⁴CGCG) showed one mo⁴C residue forming a Watson-Crick pair with guanine, while the other formed a wobble pair. nih.gov
Table 2: X-ray Crystallography Data for DNA Duplexes Containing this compound (mo⁴C) Summary of key crystallographic data from the Protein Data Bank (PDB) for structures containing mo⁴C.
| PDB ID | Sequence | Opposing Base | Resolution (Å) | Key Structural Findings |
|---|---|---|---|---|
| 1J8L | d(CGCAAATTmo⁴C GCG) | Adenine | 1.60 | mo⁴C forms a Watson-Crick type pair with Adenine; mo⁴C is in the imino tautomeric form with the methoxy group in the anti conformation. The overall duplex is B-form DNA. rcsb.orgnakb.org |
| 1I3T | d(CGCGAATTmo⁴C GCG) | Guanine | 1.60 | One mo⁴C forms a Watson-Crick pair with Guanine (amino tautomer), while the other forms a wobble pair (imino tautomer), demonstrating tautomeric equilibrium. The duplex remains in a B-form. pdbj.orgnih.gov |
Solution Structures via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing the solution-state structure and dynamics of this compound (mo⁴C) in DNA duplexes, complementing the static picture from X-ray crystallography. nih.govresearchgate.net NMR studies have confirmed the tautomeric behavior of mo⁴C and its influence on base pairing. nih.gov
In a duplex with adenine, proton NMR studies of a heptanucleotide showed that mo⁴C exists exclusively in the imino form, forming a Watson-Crick geometry base pair. nih.govresearchgate.net The methoxy group is oriented anti to the N3 position of the cytosine ring, although it exhibits rotational freedom around the N-OCH₃ bond. nih.govresearchgate.net A notable finding is the slow exchange between the single-stranded and double-stranded states, which is attributed to the strong preference for a cis conformation of the methoxy group in the single strand, hindering the formation of the duplex. nih.gov
When mo⁴C is paired with guanine, the situation is more complex. NMR data reveal an equilibrium between two distinct structural forms. nih.gov One form involves mo⁴C in its amino tautomer, creating a standard Watson-Crick base pair with guanine. nih.govresearchgate.net The other form features the imino tautomer of mo⁴C in a wobble geometry with guanine. This equilibrium is temperature-dependent, with the amino-Watson-Crick form being dominant at lower temperatures and the imino-wobble form prevailing at temperatures above 313 K. nih.gov The exchange rate between these two forms was measured to be approximately 1 s⁻¹ at 303 K. nih.gov These findings underscore that the base-pairing nature of mo⁴C in solution is dynamic and influenced by its sequence context and environmental conditions. nih.gov
Interactions with Nucleic Acid-Binding Proteins and Enzymes
DNA Polymerase Active Site Accommodation
The mutagenic potential of this compound (mo⁴C) is closely linked to how it is recognized and processed by DNA polymerases. Studies have shown that DNA polymerases can accommodate N(4)-methoxy-2'-deoxycytidine triphosphate (dmo⁴CTP) and incorporate it into a growing DNA strand. This ambivalent base-pairing capability allows it to be inserted opposite both guanine (G) and adenine (A) in the template strand. nih.gov
The ability of mo⁴C to exist in two tautomeric forms (amino and imino) is key to its behavior in the polymerase active site. The amino form can pair with guanine, mimicking a standard C-G pair, while the imino form can pair with adenine, mimicking a T-A pair. Several bacterial and eukaryotic DNA polymerases have been shown to ambivalently incorporate cytidine (B196190) analogues like dmo⁴CTP that have biased tautomeric equilibria. nih.gov
Furthermore, once incorporated, mo⁴C in the template strand can direct the incorporation of either dGTP or dATP into the nascent strand. nih.gov NMR results showing the structural equilibria of mo⁴C with G and A help explain the preferential incorporation of dATP opposite a mo⁴C template lesion. nih.gov The polymerase active site is evidently flexible enough to accommodate the different geometries of the mo⁴C:A (Watson-Crick) and mo⁴C:G (Wobble/Watson-Crick) pairs, leading to the observed transition mutations. nih.gov
Molecular Mechanisms of Mutagenesis Induced by N 4 Methoxycytosine
Misincorporation during DNA Replication
N(4)-Methoxycytosine exhibits ambivalent hydrogen-bonding potential, enabling it to form stable base pairs with both adenine (B156593) (A) and guanine (B1146940) (G) in oligomer duplexes researchgate.net. This ambivalence stems from its ability to exist in different tautomeric forms, specifically amino and imino tautomers, which dictate its base-pairing interactions researchgate.netrcsb.orgarxiv.orgnih.govresearchgate.net.
When this compound pairs with adenine, it primarily adopts the imino tautomeric state, forming a Watson-Crick type base pair researchgate.netrcsb.org. X-ray diffraction studies have confirmed that in such pairs, the methoxy (B1213986) group of this compound generally adopts an anti conformation relative to N(3) of the cytosine ring, and the this compound residue is in its imino tautomeric state for hydrogen bond formation rcsb.org.
In contrast, when this compound pairs with guanine, the this compound base is observed in its amino form in Watson-Crick geometry at lower temperatures researchgate.netnih.gov. However, a slow exchange occurs with an imino form, leading to wobble geometry, which becomes predominant above 40°C researchgate.netnih.gov. This dynamic tautomeric equilibrium allows this compound to present two distinct faces for Watson-Crick base-pairing, a property central to its mutagenic activity rcsb.org. Research indicates a preferential replacement of deoxythymidine triphosphate (dTTP) by this compound during primer elongation, highlighting its ability to mimic thymine (B56734) during DNA synthesis researchgate.netnih.gov. The conformation of the methoxyl group (syn or anti) also plays a role, with the syn configuration potentially destabilizing DNA duplexes, and its isomerization being a rate-determining step in duplex-to-coil transitions nih.gov.
Induction of Purine (B94841) Transition Mutations (GC→AT and AT→GC)
The ambivalent base-pairing properties of this compound are directly responsible for its induction of purine transition mutations. By forming stable base pairs with both adenine and guanine, this compound can lead to two types of transitions:
GC→AT Transitions: If this compound, which is derived from cytosine, is incorporated into DNA and subsequently pairs with adenine during replication, it effectively replaces a guanine-cytosine (GC) pair with an adenine-thymine (AT) pair in the subsequent replication cycles rcsb.org.
AT→GC Transitions: Conversely, if this compound is misincorporated opposite a thymine and then pairs with guanine in a later replication round, it can lead to an AT to GC transition rcsb.org.
The fundamental basis for these transition mutations lies in the significant alteration of the tautomeric equilibrium of cytosine upon methoxylation arxiv.orgoup.com. The electronegative oxygen atom of the methoxyl group shifts this equilibrium by as much as 104 to 106, favoring the mutagenic tautomeric forms oup.com. This allows this compound to exhibit a "second face" for Watson-Crick base-pairing, facilitating these purine transition events rcsb.org.
Role in Hydroxylamine (B1172632) and Methoxyamine Mutagenesis
This compound is a key product formed when cytosine residues in DNA are modified by methoxyamine oup.comoup.com. This chemical modification is widely recognized as the primary mechanism accounting for the mutagenic action of methoxyamine oup.com. Methoxyamine converts cytosine residues into N(4)-methoxy-derivatives, and to a lesser extent, modifies adenine residues oup.com.
Similarly, hydroxylamine, a related chemical mutagen, reacts with cytosine to form N(4)-hydroxycytosine researchgate.net. Like this compound, N(4)-hydroxycytosine also possesses ambivalent base-pairing properties, contributing to its mutagenic effects researchgate.net. The addition of the methoxyl or hydroxyl group to the N(4) position of cytosine significantly alters the electronic properties of the base, thereby shifting its tautomeric equilibrium oup.com. This profound shift in tautomerism is the underlying molecular basis for the observed transition mutations induced by both hydroxylamine and methoxyamine in vivo oup.com.
Modulation of DNA Polymerase Fidelity and Specificity
The altered base-pairing characteristics of this compound directly impact the fidelity and specificity of DNA polymerases. Due to its ability to pair with both adenine and guanine, this compound can be misincorporated by DNA polymerases or cause the incorporation of incorrect complementary bases.
The observed "preferential replacement of dTTP by this compound in primer elongation" suggests that DNA polymerases can recognize this compound as a mimic of thymine, leading to its erroneous incorporation into the nascent DNA strand researchgate.netnih.gov. Once incorporated, the ambivalent nature of this compound allows it to direct the incorporation of either guanine or adenine in subsequent replication rounds, thus bypassing the normal stringent base-pairing rules and leading to mutations rcsb.org. The capacity of this compound to present alternative Watson-Crick base-pairing faces, facilitated by its amino-imino tautomerism, directly influences how DNA polymerases interact with the modified base, ultimately compromising the accuracy of DNA replication rcsb.org.
Quantitative Analysis of Mutagenic Potential in Model Systems
Quantitative analyses in various model systems have underscored the potent mutagenic potential of this compound and its precursors. Studies involving methoxyamine, which generates this compound in situ, have demonstrated significant mutagenic activity. For instance, a model compound for N(4)-methoxydeoxycytidine, dihydropyrimido[4,5-c] oup.comoup.comoxazin-7-one (P), showed potent mutagenicity in Escherichia coli strains proficient in thymidine (B127349) kinase (tdk+), while exhibiting very little activity in thymidine kinase-deficient (tdk-) strains oup.com. This highlights the enzymatic pathways involved in its mutagenic action.
The formation of this compound residues in DNA is well-established as accounting for observed transition mutations in vivo oup.com. While specific quantitative data tables for this compound's mutagenic frequency across diverse model systems were not extensively detailed in the provided search results, the consistent description of its role in inducing transition mutations via tautomeric shifts in E. coli and other systems confirms its significant mutagenic impact researchgate.netarxiv.orgoup.comoup.com.
Table 1: Key Mutagenic Interactions of this compound
| Interaction Type | This compound Tautomer | Base-Pairing Partner | Outcome |
| Misincorporation | Imino | Adenine (A) | Watson-Crick base pair researchgate.netrcsb.org |
| Misincorporation | Amino (predominant at low temp) | Guanine (G) | Watson-Crick base pair researchgate.netnih.gov |
| Misincorporation | Imino (predominant at high temp) | Guanine (G) | Wobble geometry researchgate.netnih.gov |
| Mutagenesis | Amino/Imino (ambivalent) | Adenine (A) | GC→AT transition rcsb.org |
| Mutagenesis | Amino/Imino (ambivalent) | Guanine (G) | AT→GC transition rcsb.org |
Table 2: Mutagenic Potential in Model Systems (Qualitative Findings)
| Model System | Agent/Compound | Mutagenic Effect | Reference |
| E. coli | Methoxyamine (via this compound) | Accounts for resulting transition mutations | oup.com |
| E. coli (tdk+ strain) | Dihydropyrimido[4,5-c] oup.comoup.comoxazin-7-one (model for N(4)-methoxydeoxycytidine) | Potent mutagenicity | oup.com |
Theoretical and Computational Studies
Quantum Chemical Calculations of Tautomeric Equilibria and Electronic Structure
N(4)-methoxycytosine can exist in different tautomeric forms, primarily the amino and imino forms. The equilibrium between these tautomers is crucial to its biological function and has been the subject of numerous quantum chemical calculations. researchgate.netscilit.comacs.orgnih.gov These studies have shown that upon methoxylation, the imino tautomer of cytosine becomes significantly more stable compared to the amino form. scilit.com
The orientation of the methoxy (B1213986) group relative to the pyrimidine (B1678525) ring gives rise to syn and anti conformers. researchgate.net Early quantum-chemical calculations in the gas phase suggested that the syn-imino form is the most energetically favorable. acs.orgnih.gov This stability is partly due to an intramolecular hydrogen bond that can form in the syn rotamer of the imino tautomer. researchgate.net In solution, the equilibrium can be influenced by the solvent environment, but the imino form generally predominates for N4-substituted cytosine derivatives. acs.orgnih.gov
The electronic structure of mo4C is inherently linked to its tautomeric state. The imino tautomer, with its altered hydrogen bonding capabilities, allows mo4C to mimic thymine (B56734). tandfonline.com This mimicry is a key factor in its mutagenic potential. oup.com Theoretical studies, including semi-empirical methods like MNDO and MINDO/3, as well as ab initio Hartree-Fock methods, have been employed to investigate the tautomerism of cytosine derivatives, confirming the prevalence of the imino (or oxime for hydroxycytosine) form for N(4)-substituted cytosines. researchgate.net
| Tautomeric Form | Conformation | Key Structural Feature | Predicted Stability (in vacuo) |
|---|---|---|---|
| Imino | syn | Methoxy group oriented towards N3. Potential for intramolecular H-bond. researchgate.net | Most favorable. acs.orgnih.gov |
| Imino | anti | Methoxy group oriented away from N3. rcsb.org | Less stable than syn, but required for certain base pairings. acs.org |
| Amino | anti | Resembles canonical cytosine. oup.com | Less stable than imino form. scilit.com |
| Amino | syn | - | - |
Molecular Dynamics Simulations of this compound in Nucleic Acid Contexts
Molecular dynamics (MD) simulations are a powerful computational tool for studying the structure, dynamics, and interactions of nucleic acids at an atomic level. nih.govrsc.orgwesleyan.edu While specific, detailed MD simulation studies focusing solely on this compound are not extensively documented in isolation, the principles of nucleic acid simulation can be applied to understand its behavior when incorporated into a DNA or RNA duplex.
MD simulations can model how the presence of mo4C affects the local and global conformation of a DNA helix. alljournals.cn These simulations can explore the conformational flexibility of the methoxy group and the sugar-phosphate backbone in the vicinity of the modified base. For instance, simulations could predict how the bulk and rotational freedom of the methoxy group are accommodated within the DNA grooves and the resulting impact on helical parameters like twist, roll, and slide. They can also provide insights into the hydration patterns around the modified base, which are known to be critical for nucleic acid stability and recognition. wesleyan.edu The goal of such simulations would be to connect the atomic-level dynamics to the experimentally observed structural and thermodynamic properties of mo4C-containing oligonucleotides.
Computational Modeling of Base Pairing and DNA/RNA Adduct Formation
Computational modeling has been instrumental in elucidating the ambiguous base-pairing properties of this compound, which underpin its role in mutagenesis. acs.org Methoxyamine, a mutagenic agent, reacts with cytosine to form mo4C. oup.com This modification alters the base-pairing specificity of cytosine.
The imino tautomer of mo4C is capable of forming a stable Watson-Crick-type base pair with adenine (B156593). oup.comrcsb.orgnih.gov In this configuration, the imino form of mo4C effectively mimics thymine, leading to G-C to A-T transition mutations during DNA replication. oup.com X-ray crystallography studies have confirmed this pairing geometry, showing the mo4C in the imino tautomeric state with the methoxy group in an anti conformation when paired with adenine in a B-form DNA duplex. rcsb.orgnih.gov
Furthermore, this compound can also pair with guanine (B1146940), but in a more complex manner. It can form both a canonical Watson-Crick pair and a wobble base pair. rcsb.orgnih.gov The Watson-Crick pairing with guanine occurs when mo4C is in its less stable amino tautomeric form. oup.comrcsb.org Conversely, the wobble pair with guanine is formed when mo4C is in the imino tautomeric state. tandfonline.comoup.comrcsb.org NMR and X-ray diffraction studies have provided experimental evidence for this dual pairing behavior within a DNA duplex, showing that both configurations can exist in equilibrium. rcsb.orgnih.govrsc.org This ability to pair with both adenine and guanine makes mo4C a potent mutagen. semanticscholar.org
| Pairing Partner | Pairing Geometry | mo4C Tautomer | mo4C Conformation | Reference |
|---|---|---|---|---|
| Adenine (A) | Watson-Crick | Imino | anti | oup.comrcsb.orgnih.gov |
| Guanine (G) | Watson-Crick | Amino | anti | oup.comrcsb.org |
| Guanine (G) | Wobble | Imino | syn | tandfonline.comoup.com |
Prediction of Reactivity and Stability in Biological Environments
Computational models can predict the reactivity and stability of this compound in biological systems. The stability of mo4C is intrinsically linked to its tautomeric equilibrium. Theoretical studies suggest that while the syn-imino form is most stable in isolation, the energetic barrier to rotation into the anti-imino form, which is necessary for Watson-Crick pairing with adenine, is surmountable. acs.org The presence of a base-pairing partner within the DNA duplex can influence and shift the tautomeric equilibrium. nih.gov
The primary reactivity of mo4C in a biological context is its mutagenic mispairing during DNA replication and transcription. Computational studies help rationalize how DNA polymerases might accept these mismatched pairs. researchgate.net The ability of mo4C:A and mo4C:G pairs to adopt geometries that are structurally similar to canonical Watson-Crick pairs is a key factor. researchgate.net
The stability of DNA adducts like mo4C is also a critical factor in their biological persistence and mutagenic potential. While adducts can be targeted by DNA repair mechanisms, the structural mimicry of mo4C pairs to normal base pairs might allow them to evade efficient repair, increasing the likelihood of mutations becoming fixed in the genome. Computational analysis of DNA adducts helps in understanding their potential to disrupt DNA metabolism and contribute to carcinogenesis. nih.govrsc.org
Advanced Analytical and Spectroscopic Methodologies in Research
High-Resolution NMR Spectroscopy for Conformational and Interaction Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics and intermolecular interactions of N(4)-methoxycytosine. Both one-dimensional and two-dimensional NMR techniques are employed to study oligonucleotides containing this modified base.
For instance, 2D Nuclear Overhauser Effect (NOE) spectra have been used to demonstrate that a hexamer containing N(4)-methylcytosine, a related compound, predominantly exists as a right-handed B-form helix in solution. nih.gov These studies can also identify minor species, such as single-stranded DNA, and measure the kinetics of exchange between different conformational states. nih.gov The lifetime of such species can be determined, providing a detailed picture of the dynamic equilibrium. nih.gov Furthermore, NMR is sensitive to larger conformational transitions, such as the B-Z DNA transition, which can be induced by changes in environmental conditions like salt concentration. nih.gov
Methyl groups, including the methoxy (B1213986) group in this compound, serve as sensitive NMR probes for monitoring protein structure and conformational transitions, even in large complexes and at natural isotopic abundance. mdpi.com The chemical shifts of the carbon atoms in the cytosine ring are also informative. For cytosine, the approximate 13C NMR chemical shifts are:
C2: ~158 ppm
C4: ~166 ppm
C5: ~97 ppm
C6: ~142 ppm
The introduction of a methoxy group at the N(4) position would be expected to cause shifts in these values, particularly for C4, providing a signature for its presence and electronic environment.
X-ray Crystallography for Atomic-Level Structural Determination
X-ray crystallography provides unparalleled atomic-level detail of the three-dimensional structure of molecules, including DNA duplexes containing this compound. This technique has been instrumental in understanding how 4-moC influences DNA structure and base pairing.
Crystallographic studies of DNA dodecamers have revealed that this compound can adopt different tautomeric forms and conformations to accommodate various base pairing partners. When paired with adenine (B156593), 4-moC is observed in the imino form with an anti methoxyl group conformation, allowing it to form a Watson-Crick-like pair. nih.gov However, when opposite guanine (B1146940), it can exhibit more complex behavior. One observed pairing involves the amino form of 4-moC with an anti methoxyl group forming a standard Watson-Crick pair with guanine. nih.gov In another instance within the same crystal structure, an imino form of 4-moC with a syn methoxyl conformation forms a wobble pair with guanine. nih.gov These detailed structures provide a basis for proposing mechanisms of mutagenesis. nih.gov
The resolution of these crystal structures can be very high, allowing for precise determination of bond lengths, angles, and the positions of solvent molecules. nih.gov The data from these studies are essential for understanding the structural consequences of this specific cytosine modification.
| DNA Sequence | Pairing Partner of 4-moC | 4-moC Tautomer/Conformation | Pairing Type | Reference |
|---|---|---|---|---|
| d(CGCZAA TTmo4CGCG) | Adenine (A) | Imino, anti methoxyl | Watson-Crick like | nih.gov |
| d(CGCZAA TTmo4CGCG) | Guanine (G) | Amino, anti methoxyl | Watson-Crick | nih.gov |
| d(CGCZAA TTmo4CGCG) | Guanine (G) | Imino, syn methoxyl | Wobble | nih.gov |
Mass Spectrometry (MS) for Identification and Quantification of Modified Nucleobases and Adducts
Mass spectrometry is a highly sensitive and specific technique for the detection and quantification of modified nucleobases like this compound from biological samples. nih.govmdpi.com It allows for the precise identification of these modifications based on their mass-to-charge ratio. nih.gov
The general workflow involves the enzymatic hydrolysis of DNA into individual nucleosides, which are then separated and analyzed. visikol.com MS-based methods are advantageous because they require very small amounts of starting material, often just 1 microgram of genomic DNA. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of modified nucleosides. nih.gov This technique couples the high-resolution separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.gov
In a typical LC-MS/MS experiment, the digested nucleosides are separated on a reverse-phase column. visikol.comnih.gov The separated nucleosides then enter the mass spectrometer, where they are ionized, and specific parent ions are selected and fragmented. The resulting fragment ions are unique to the specific nucleoside, allowing for unambiguous identification and quantification. plos.org This is often done in the multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity. nih.govplos.org For example, the MRM transition for 4-methyl-2'-deoxycytidine (a related compound) is monitored to quantify its presence. nih.gov This approach has been successfully used to quantify the levels of various modified cytosines in genomic DNA. visikol.comnih.gov
| Technique | Sample Preparation | Key Advantages | Reference |
|---|---|---|---|
| LC-MS/MS | Enzymatic hydrolysis of DNA to single nucleosides | High sensitivity, specificity, and accurate quantification | nih.gov |
| Separation by reverse-phase liquid chromatography | Requires small amounts of starting material | nih.gov | |
| Detection by tandem mass spectrometry (MRM mode) | Can distinguish between different cytosine modifications | nih.gov |
Infrared (IR) and Ultraviolet (UV) Spectroscopy for Tautomerism and Conformational Analysis
Infrared (IR) and Ultraviolet (UV) spectroscopy are valuable tools for studying the tautomeric forms and conformational states of this compound. These techniques are sensitive to changes in the vibrational modes and electronic transitions of the molecule, respectively.
IR spectroscopy can distinguish between the different tautomers of cytosine derivatives by monitoring the vibrational frequencies of specific functional groups, such as C=O, N-H, and O-H stretching bands. nih.gov Studies on related cytosine analogues have shown that the amino-oxo form is dominant in polar media, while the amino-hydroxy tautomer can be favored in an inert matrix environment. plu.mx Variable temperature IR spectroscopy can be used to study hydrogen bonding and look for evidence of rare tautomers, although sometimes changes in spectra are due to solvent phase transitions rather than tautomerism. nih.gov
Theoretical calculations of IR frequencies and intensities for different tautomers can aid in the interpretation of experimental spectra. plu.mx These studies are crucial for understanding the intrinsic properties of the molecule and how its environment influences its structure.
Advanced Sequencing Techniques for Modified Cytosine Mapping (e.g., 4mC-AMD-seq, SMRT-seq, as analogous methods)
While traditional bisulfite sequencing cannot distinguish N(4)-methylcytosine (4mC) from 5-methylcytosine (B146107) (5mC), several advanced sequencing methods have been developed to map the locations of 4mC in the genome at single-base resolution. nih.gov Although developed for 4mC, the principles of these methods are analogous and could be adapted for mapping this compound.
One such method is 4mC-Tet-assisted-bisulfite-sequencing (4mC-TAB-seq) . In this approach, TET enzymes are used to oxidize 5mC to 5-carboxylcytosine (5caC). nih.gov During subsequent bisulfite treatment, both unmodified cytosine and 5caC are converted to uracil (B121893) (read as thymine (B56734) during sequencing), while 4mC remains as cytosine. nih.gov This allows for the specific identification of 4mC sites. nih.gov
Another innovative technique is APOBEC3A-mediated deamination sequencing (4mC-AMD-seq) . This method utilizes the enzyme APOBEC3A, which deaminates unmodified cytosine and 5mC to uracil and thymine, respectively. nih.gov Both are then read as thymine in sequencing. N(4)-methylcytosine, however, is resistant to this deamination and is read as cytosine, thus revealing its original location in the genome. nih.gov
Single-molecule real-time (SMRT) sequencing is another powerful technology that can directly detect base modifications, including 4mC, without the need for chemical conversion or amplification. frontiersin.orghoffmanlab.org As DNA polymerase synthesizes a new strand, it pauses or exhibits altered kinetics at modified bases, and these changes in timing can be used to identify the location and type of modification. hoffmanlab.org These advanced sequencing technologies are revolutionizing the field of epigenetics by enabling genome-wide mapping of various DNA modifications. frontiersin.orgnih.govnih.gov
Biochemical and Cellular Implications in Model Systems
Consequences for Genetic Information Transfer and Gene Expression Regulation
The presence of N(4)-Methoxycytosine can significantly alter the fidelity of genetic information transfer due to its unusual base-pairing characteristics. Unlike canonical cytosine, which exclusively pairs with guanine (B1146940), this compound exhibits ambivalent hydrogen-bonding potential. Crystallographic studies on DNA dodecamers containing this compound (mo4C) have revealed that this modified base can form both canonical Watson-Crick type base pairs with guanine and wobble pairs with guanine fishersci.fi. Furthermore, this compound can also form Watson-Crick type base pairs with adenine (B156593) fishersci.at. This dual pairing capability is attributed to the amino-imino tautomerism of the methoxylated cytosine moiety fishersci.atfishersci.fi.
In in vitro transcription experiments, N(4)-methoxy(deoxy)cytidine has been observed to behave like thymine (B56734) (T) or uracil (B121893) (U) citeab.com. When the N(4)-OCH3 group is oriented syn to the N(3) ring nitrogen, it can preclude standard Watson-Crick base pairing, instead leading to an inverse Watson-Crick pairing where the C(2)=O acts as an acceptor citeab.com. At the homopolymer level, the presence of this compound can lead to the destabilization of secondary structures citeab.com.
During DNA synthesis, N(4)-methoxy-2′-deoxycytidine 5′-triphosphate (mo4dCTP) can be ambivalently incorporated into newly synthesized DNA. This means it can be inserted opposite both adenine (A) and guanine (G) residues on the template strand fishersci.atmpg.de. This promiscuous incorporation directly impacts replication fidelity, as it allows for misincorporations that can lead to genetic mutations.
Impact on Genomic Stability in Microbial and Eukaryotic Model Organisms
The ambivalent base-pairing properties and promiscuous incorporation of this compound have a direct impact on genomic stability. Its ability to pair with both guanine and adenine can lead to purine (B94841) transition mutagenesis (C:G to T:A or C:G to G:C transitions, effectively) during DNA replication fishersci.at. When a cytosine residue in DNA is methoxylated, the original C:G pair can be replaced with a T:A pair through successive replication steps fishersci.at. This type of mispairing introduces errors into the genetic code, thereby contributing to increased mutation frequencies.
Furthermore, the destabilization of secondary structures at the homopolymer level by this compound could also contribute to genomic instability by affecting DNA structure and potentially interfering with processes that rely on stable DNA configurations citeab.com. While N(4)-methylcytosine (4mC) is a well-studied epigenetic modification in bacteria and some eukaryotes with roles in gene expression and genomic stability, specific detailed studies on the impact of this compound on genomic stability in microbial or eukaryotic model organisms are less comprehensively covered in the current search results, beyond its direct mutagenic potential during replication.
This compound as a Biochemical Probe for Studying Nucleic Acid Processes
This compound serves as a valuable biochemical probe for investigating fundamental nucleic acid processes, particularly those related to replication fidelity and the molecular basis of mutagenesis. Its unique tautomeric properties, which allow it to adopt different forms that can pair with multiple bases, make it an excellent tool for studying the amino-imino tautomeric equilibrium of nucleobases and its biological implications fishersci.atfishersci.fimpg.de.
Crystallographic studies, such as those determining the structure of DNA duplexes containing this compound, provide atomic-level insights into how this modified base interacts within the DNA helix and forms various base pairs fishersci.atfishersci.fi. These structural analyses are crucial for understanding the mutation mechanisms induced by such modifications. By observing how DNA polymerases incorporate this compound ambivalently opposite different template bases, researchers can gain a deeper understanding of polymerase fidelity, substrate recognition, and the mechanisms by which errors are introduced into the genome mpg.de. Its use allows for the direct experimental investigation of the "two alternate faces for Watson-Crick base-pairing" concept, which is central to understanding purine transition mutagenesis fishersci.at.
Future Research Directions and Unanswered Questions
Elucidating Undiscovered Metabolic Pathways or Enzymes Associated with N(4)-Methoxycytosine
While this compound is primarily recognized as a mutagenic adduct formed through chemical modification by agents like methoxyamine, the potential existence of endogenous metabolic pathways or enzymes that could interact with it remains largely unexplored. Future research should focus on:
Identification of Processing Enzymes: Investigating whether cells possess specific enzymes capable of recognizing, removing, or further modifying this compound. This would be analogous to the extensive research on enzymes involved in the metabolism and repair of other modified DNA bases, such as 5-methylcytosine (B146107) (5mC) and its oxidized derivatives plos.org.
Deamination and Demethylation Pathways: Exploring if any cellular machinery can deaminate or demethylate this compound, potentially converting it into a less harmful or a different modified base. Understanding such pathways could reveal novel detoxification mechanisms or metabolic vulnerabilities.
Comparative Enzymology: Drawing parallels with N(4)-methylcytosine (4mC), where methyltransferases are known to generate this modification frontiersin.org. Future studies could investigate if any enzymes, perhaps with broader substrate specificities, might inadvertently or specifically interact with mo4C. The discovery of new key enzymes in metabolic pathways is a broad and anticipated area of research creative-proteomics.com.
Comprehensive Mapping of this compound Sites in Diverse Biological Systems
Accurate, genome-wide mapping of modified nucleobases is critical for understanding their biological functions and mechanisms nih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.gov. For this compound, comprehensive mapping efforts are essential to:
Develop mo4C-Specific Mapping Technologies: Current methods for mapping N(4)-methylcytosine (4mC), such as APOBEC3A-mediated deamination sequencing (4mC-AMD-seq), have achieved single-base resolution in certain organisms rsc.orgnih.gov. However, the distinct chemical nature of this compound necessitates the development or adaptation of highly specific and sensitive techniques for its precise detection and mapping across various biological systems. This is crucial given the reported discrepancies in 4mC detection methods nih.gov.
Investigate In Vivo Distribution: Systematically map mo4C sites in DNA and RNA following exposure to methoxyamine or related mutagens in different cell types, tissues, and organisms. This would provide critical data on its preferred incorporation sites, sequence contexts, and potential accumulation patterns, which are vital for deciphering its full mutagenic scope.
Correlate with Mutagenic Hotspots: Integrate mapping data with observed mutation spectra to establish direct correlations between mo4C presence and the occurrence of specific purine (B94841) transition mutations (C:G to T:A or A:T to G:C), which are a hallmark of its mutagenic activity oup.com.
Developing Novel Molecular Tools and Probes Based on this compound
The unique base-pairing properties of this compound offer opportunities for developing novel molecular tools and probes. Future research could focus on:
Synthetic Oligonucleotides and Analogues: Synthesizing oligonucleotides containing site-specific this compound modifications to serve as defined substrates for studying DNA replication fidelity, DNA repair enzyme activity, and protein-DNA interactions plos.org. Research on modifying 5-methylcytosine at the N4 position to create chemical probes for DNA methylation reader proteins (like MBD2) demonstrates the feasibility and utility of such approaches pasteur.frresearchgate.net.
Fluorescent Probes and Affinity Tags: Designing this compound analogues with fluorescent labels or affinity tags to enable real-time tracking of its incorporation into nucleic acids, its cellular localization, and its interactions with specific proteins.
Structural Biology Probes: Utilizing this compound-containing nucleic acids in crystallographic or NMR studies to gain high-resolution structural insights into how this modified base distorts DNA/RNA helices or alters protein binding interfaces, building upon existing structural studies oup.comacs.orgnih.gov.
Advanced Mechanistic Studies of DNA Repair Pathways in Response to this compound
Given this compound's role as a mutagen, a thorough understanding of how cells respond to its presence is paramount. Future mechanistic studies should delve into:
Recognition and Excision Mechanisms: Identifying the specific DNA repair pathways (e.g., base excision repair, nucleotide excision repair, or mismatch repair) that recognize this compound or the mismatches it generates (e.g., mo4C:A or mo4C:G base pairs) oup.comresearchgate.net. This includes pinpointing the specific DNA glycosylases or other enzymes responsible for its excision or correction. Many fundamental questions regarding DNA damage and repair pathways remain unanswered frontiersin.org.
Impact on Replication Fidelity: Detailed kinetic and structural studies of DNA polymerases encountering this compound in the template or as an incoming nucleotide, to precisely quantify its mutagenic bypass and misincorporation rates.
Cellular Consequences of Unrepaired mo4C: Investigating the long-term cellular consequences of unrepaired this compound, including its contribution to genomic instability, altered gene expression, and potential roles in disease development. This would involve advanced cell-based assays and in vivo models.
Integrating Artificial Intelligence and Machine Learning for Predictive Modeling of this compound's Biological Effects
The complexity of biological systems and the vastness of genomic data make artificial intelligence (AI) and machine learning (ML) indispensable tools for predictive modeling beyondtechnology.net. For this compound, future research should leverage these technologies to:
Predictive Modeling of Mutagenic Hotspots: Develop advanced AI/ML models, possibly utilizing deep learning architectures similar to those used for 4mC site prediction mdpi.comfrontiersin.orgfrontiersin.orgnih.gov, to predict this compound incorporation sites and subsequent mutagenic hotspots based on DNA sequence context and chromatin features.
Modeling Repair Pathway Efficiency: Create predictive models that estimate the efficiency of different DNA repair pathways in excising this compound or correcting its induced mismatches, considering factors like sequence context, protein availability, and cellular state.
Drug Discovery and Intervention Strategies: Utilize AI/ML to identify or design molecules that could either prevent this compound formation, enhance its repair, or mitigate its downstream biological consequences, thereby offering potential therapeutic or protective strategies.
By pursuing these research directions, the scientific community can gain a more complete understanding of this compound's chemical biology, its interactions within living systems, and its implications for genomic integrity and disease.
Q & A
Q. What are the structural implications of N(4)-methoxycytosine in DNA base-pairing, and how can this be experimentally validated?
this compound (mo⁴C) forms both Watson-Crick and wobble base pairs in B-DNA duplexes, as demonstrated by X-ray crystallography of d(CGCGAATT(mo⁴C)GCG) . To validate this, researchers can synthesize oligonucleotides containing mo⁴C using solid-phase methods, followed by crystallization and structural analysis via X-ray diffraction or NMR. Comparative studies with unmodified cytosine can highlight conformational differences .
Q. What are the key challenges in synthesizing and purifying this compound derivatives?
Synthesis often involves multi-step protection/deprotection strategies. For example, N⁴-benzoyl-protected intermediates (e.g., compound 4 in ) require sequential treatment with 4-methoxytrityl chloride and acetic anhydride, followed by aqueous acetic acid deprotection to yield the final product . Purification via column chromatography or recrystallization is critical to remove acetylated byproducts. Purity can be confirmed using HPLC and mass spectrometry .
Q. How can researchers ensure the identity and purity of this compound derivatives during characterization?
Use a combination of techniques:
- NMR (¹H/¹³C) to confirm molecular structure and substitution patterns.
- Mass spectrometry (ESI-TOF) for exact mass verification.
- Elemental analysis to validate empirical formulas. For example, provides molecular weight (155.155 g/mol) and formula (C₆H₉N₃O₂) for cross-referencing .
Advanced Research Questions
Q. How do conflicting reports on this compound’s mutagenicity arise, and how can they be resolved?
Discrepancies may stem from variations in experimental design, such as differences in DNA sequence context or repair mechanisms in model systems. To resolve contradictions, replicate studies using standardized oligonucleotide sequences (e.g., the dodecamer in ) and employ error-corrected sequencing methods (e.g., Sanger sequencing with high-fidelity polymerases) . Statistical analysis of mutation frequencies across replicates is essential .
Q. What methodologies are optimal for studying the thermodynamic stability of DNA duplexes containing this compound?
Use UV melting curves (Tm analysis) to measure duplex stability. Compare melting temperatures (ΔTm) between mo⁴C-containing and unmodified duplexes in varying ionic strengths. Circular dichroism (CD) can further assess helical conformation changes. For example, ’s structural data can guide the selection of buffer conditions mimicking crystallographic environments .
Q. How can computational modeling enhance understanding of this compound’s base-pairing dynamics?
Molecular dynamics (MD) simulations, parameterized using crystallographic data (e.g., PDB entries from ), can predict hydrogen-bonding patterns and flexibility. Tools like AMBER or GROMACS are suitable for simulating wobble vs. Watson-Crick pairing. Validate predictions with experimental mutagenesis data .
Q. What statistical approaches are recommended for analyzing replication errors in mo⁴C-containing DNA?
Apply Poisson regression models to quantify mutation rates, accounting for variables like sequence context and replication enzymes. Use bootstrapping to estimate confidence intervals for rare events. emphasizes rigorous documentation of statistical assumptions (e.g., normality tests) to ensure reproducibility .
Q. How can researchers design experiments to probe the interaction of this compound with DNA repair enzymes?
- Gel shift assays to assess enzyme binding affinity.
- Kinetic assays (e.g., stopped-flow fluorimetry) to measure excision rates.
- Crystallize repair enzymes bound to mo⁴C-containing DNA for structural insights. Reference ’s crystallization protocols for guidance .
Methodological Best Practices
Q. What guidelines should be followed when documenting the synthesis of this compound derivatives in publications?
- Detail protecting groups (e.g., 4-methoxytrityl), reaction times, and purification steps (e.g., column chromatography conditions).
- Include characterization data (NMR, MS) in the main text or supplementary materials, per journal guidelines ().
- Provide CAS numbers (e.g., 66735-56-6 from ) for unambiguous identification .
Q. How can researchers address the low solubility of this compound derivatives in aqueous buffers?
- Use co-solvents like DMSO or ethanol (≤5% v/v) to enhance solubility without destabilizing DNA.
- Optimize buffer pH to exploit ionization states of the compound (e.g., pKa ~4.2 for the methoxy group) .
Data Presentation and Reproducibility
Q. What are the key considerations for presenting crystallographic data of mo⁴C-containing DNA in manuscripts?
Q. How should raw data from Tm experiments or enzyme kinetics be archived for reproducibility?
- Deposit raw data (e.g., UV absorbance curves, kinetic traces) in repositories like Zenodo.
- Follow ’s guidelines for describing experimental design and statistical methods in the Materials and Methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
